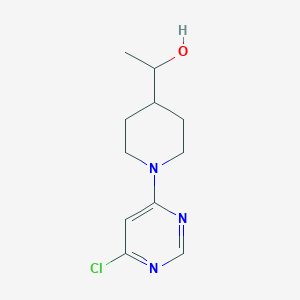

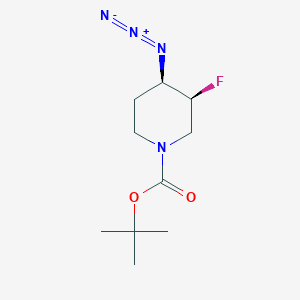

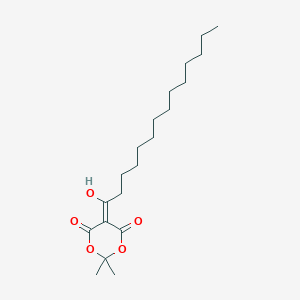

![molecular formula C12H20N2O2 B1488381 {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol CAS No. 1565954-27-9](/img/structure/B1488381.png)

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol

説明

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol, also known as 1-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperidine-4-methanol, is a synthetic compound with a wide range of applications in scientific research. It is a white to off-white crystalline solid with a melting point of 92-94°C. It is soluble in ethanol and water and insoluble in chloroform and ether.

科学的研究の応用

Antimicrobial Activity

Oxazole derivatives, such as the one , have been identified to possess significant antimicrobial properties . They can be synthesized and screened for their ability to inhibit the growth of various bacterial and fungal strains. This is particularly valuable in the development of new antibiotics and antifungal agents, especially in an era where antibiotic resistance is a growing concern .

Anticancer Potential

The oxazole moiety is a common feature in many compounds with anticancer activities . Research has shown that certain oxazole derivatives can act as inhibitors against specific cancer cell lines, making them potential candidates for anticancer drug development. Their mode of action may involve interfering with cell division or inhibiting key enzymes that cancer cells need to proliferate .

Anti-inflammatory Applications

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Oxazole derivatives have been reported to exhibit anti-inflammatory effects , which could be harnessed in the creation of new anti-inflammatory medications. These compounds may work by modulating the immune response or inhibiting the production of pro-inflammatory cytokines .

Antidiabetic Effects

The presence of an oxazole ring in molecules has been associated with antidiabetic effects . Compounds like the one being analyzed could be explored for their potential to act as antidiabetic agents, possibly by influencing insulin release or improving insulin sensitivity in body tissues .

Antiobesity Activity

Obesity is a major health concern worldwide, and oxazole derivatives have shown promise in combating this issue. They may exert antiobesity effects by affecting lipid metabolism or reducing adipogenesis, which is the process of cell differentiation into fat cells. This application is particularly interesting for developing treatments that target metabolic disorders .

Antioxidant Properties

Oxidative stress contributes to the pathogenesis of numerous diseases. Oxazole derivatives can serve as antioxidants , neutralizing free radicals and preventing oxidative damage to cells and tissues. This antioxidant activity can be leveraged in the prevention and treatment of diseases caused by oxidative stress, such as neurodegenerative disorders .

作用機序

Target of action

Oxazole derivatives have been found to bind with high affinity to multiple receptors . Piperidine is a common structural motif in many pharmaceuticals and natural products, suggesting this compound may interact with a variety of biological targets.

Mode of action

The mode of action would depend on the specific biological target. For instance, some oxazole derivatives have been found to have affinity towards the adenosine A1 and A2A receptors .

Biochemical pathways

Oxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, certain oxazole derivatives have been found to have increased activity under acidic conditions .

特性

IUPAC Name |

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-9-12(10(2)16-13-9)7-14-5-3-11(8-15)4-6-14/h11,15H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAVFQVXNRMFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

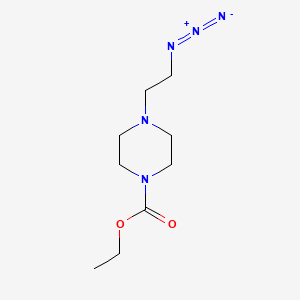

![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)

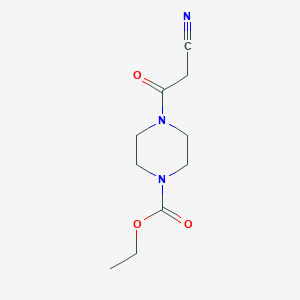

![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)

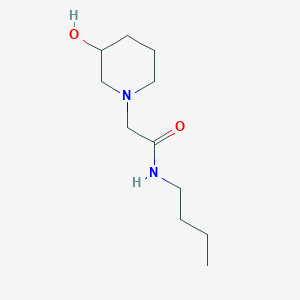

![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)